molecular formula C6H3N3O7 B14482391 3,5-Dinitro-2-(2-nitroethenyl)furan CAS No. 64554-47-8

3,5-Dinitro-2-(2-nitroethenyl)furan

Cat. No.: B14482391
CAS No.: 64554-47-8
M. Wt: 229.10 g/mol
InChI Key: YFXVBXWHLAIDBC-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-(2-nitroethenyl)furan is a chemical compound with the molecular formula C6H3N3O7. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan typically involves nitration reactions. One common method is the direct nitration of furan derivatives using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at specific positions on the furan ring .

Industrial Production Methods

Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-(2-nitroethenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amino compounds, and other functionalized molecules that can be further utilized in different applications .

Scientific Research Applications

3,5-Dinitro-2-(2-nitroethenyl)furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-(2-nitroethenyl)furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in its antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 3,5-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline

Uniqueness

3,5-Dinitro-2-(2-nitroethenyl)furan is unique due to its specific structure, which includes both nitro and ethenyl groups attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other nitro compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan, and what analytical methods are critical for monitoring reaction progress?

  • Methodological Answer : Synthesis optimization requires careful control of nitro-group introduction and ethenyl functionalization. For example, nitration of furan derivatives can be achieved using mixed acids (HNO₃/H₂SO₄), while nitroethenyl groups may be introduced via condensation reactions. Key analytical methods include:

  • IR Spectroscopy : To monitor C=O and C=C bond formation (typical peaks ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively) .
  • NMR Spectroscopy : ¹H-NMR can confirm the presence of nitroethenyl protons (δ ~6.5–7.5 ppm for vinyl protons) and furan ring protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M⁺] at m/z 239 for the target compound) and fragmentation patterns .

Q. What spectroscopic techniques are most effective for characterizing the electronic and structural properties of nitro-substituted furans?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Identifies π→π* transitions in nitroethenyl and furan moieties (absorption bands ~250–300 nm) .
  • ¹³C-NMR : Distinguishes nitro-substituted carbons (δ ~140–150 ppm) from furan ring carbons (δ ~100–120 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming nitro-group orientation and planarity of the furan ring .

Q. How does the nitroethenyl group influence the thermal stability of this compound?

  • Methodological Answer : Thermal stability can be assessed via:

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures. Nitro groups typically lower thermal stability, with exothermic peaks indicating decomposition .
  • Gas Chromatography (GC) : Monitors volatilization under controlled heating, with retention indices compared to known standards .

Q. What purification strategies are suitable for isolating nitro-functionalized furans with high purity?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro-substituted products .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences observed in phase diagrams .

Q. How can researchers validate the regioselectivity of nitration in furan derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitro-group positions via NMR or MS .
  • Computational Modeling : DFT calculations predict electron density distributions, guiding experimental design for regioselective nitration .

Advanced Research Questions

Q. What catalytic systems are effective for selective hydrogenolysis of nitro groups in this compound?

  • Methodological Answer :

  • Metal Catalysts : Pt/C or Pd/C under H₂ atmosphere (1–5 bar) at 80–120°C selectively reduce nitro groups to amines without affecting the furan ring .
  • Additives : NH₄HCO₃ or NH₄OH enhances selectivity by stabilizing intermediates .

Q. How do crystallographic challenges arise in resolving the structure of highly nitrated furans, and how can they be mitigated?

  • Methodological Answer :

  • Crystal Twinning : Common in nitro compounds due to symmetry; use SHELXD for structure solution and refine with SHELXL .
  • Data Collection : High-resolution synchrotron data (λ < 1 Å) improves electron density maps for nitro-group placement .

Q. What experimental conditions favor thermodynamic vs. kinetic control in Diels-Alder reactions involving nitroethenyl furans?

  • Methodological Answer :

  • Thermodynamic Control : High temperatures (>100°C) promote exo-product formation (more stable) .
  • Kinetic Control : Low temperatures (<50°C) and electron-donating substituents (e.g., -OCH₃) stabilize endo-transition states .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved in nitro-furan systems?

  • Methodological Answer :

  • Cross-Validation : Combine 2D-NMR (COSY, HSQC) to assign ambiguous peaks and compare with computed IR spectra .
  • Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., nitro group rotation) causing spectral discrepancies .

Q. What strategies enable selective functionalization of the nitroethenyl moiety without disrupting the furan ring?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the furan ring with silyl groups (e.g., TMSCl) during nitroethenyl modifications .
  • Photocatalysis : Use visible-light irradiation to activate nitroethenyl groups for click reactions (e.g., azide-alkyne cycloaddition) .

Q. Key Data from Literature

Property/Method Technique Reference Insights
Nitroethenyl Stability DSC/TGADecomposition onset ~150–180°C .
Crystallography SHELX SuiteResolves bond angles (e.g., C-NO₂ ~120°) .
IR Peaks FT-IRC=C (1600 cm⁻¹), NO₂ asym. (1520 cm⁻¹) .
Catalytic Hydrogenolysis Pt/C, H₂90% selectivity for amine products .

Properties

CAS No.

64554-47-8

Molecular Formula

C6H3N3O7

Molecular Weight

229.10 g/mol

IUPAC Name

3,5-dinitro-2-(2-nitroethenyl)furan

InChI

InChI=1S/C6H3N3O7/c10-7(11)2-1-5-4(8(12)13)3-6(16-5)9(14)15/h1-3H

InChI Key

YFXVBXWHLAIDBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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